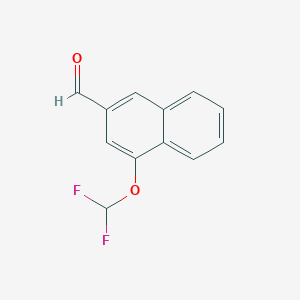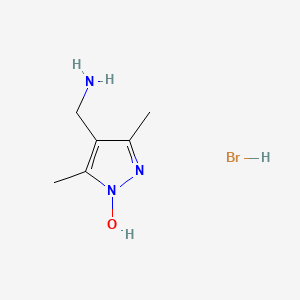
1-(Difluoromethoxy)naphthalene-3-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluorometoxi)naftaleno-3-carboxaldehído es un compuesto químico con la fórmula molecular C12H8F2O2. Se caracteriza por la presencia de un grupo difluorometoxi unido a un anillo de naftaleno, que también lleva un grupo funcional carboxaldehído.
Métodos De Preparación
La síntesis de 1-(Difluorometoxi)naftaleno-3-carboxaldehído típicamente implica la introducción del grupo difluorometoxi en un derivado de naftaleno seguido de la formación de aldehído. Una ruta sintética común incluye la reacción de 1-naftol con éter difluorometil en presencia de una base para formar 1-(difluorometoxi)naftaleno. Este intermedio luego se somete a formación de aldehído usando reactivos como éter diclorometil metil (Cl2CHOMe) y un catalizador ácido de Lewis como tetracloruro de titanio (TiCl4) para producir el producto final .
Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Estas optimizaciones pueden incluir el uso de reactores de flujo continuo, catalizadores mejorados y técnicas de purificación más eficientes para asegurar un alto rendimiento y pureza del producto.
Análisis De Reacciones Químicas
1-(Difluorometoxi)naftaleno-3-carboxaldehído se somete a varias reacciones químicas, incluyendo:
Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente usando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: El grupo aldehído se puede reducir al alcohol correspondiente usando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: El grupo difluorometoxi puede participar en reacciones de sustitución nucleofílica, donde se puede reemplazar por otros nucleófilos en condiciones apropiadas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ambientes ácidos o básicos, varios solventes y controles específicos de temperatura para asegurar la vía de reacción deseada y la formación del producto .
Aplicaciones en investigación científica
1-(Difluorometoxi)naftaleno-3-carboxaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como bloque de construcción para el desarrollo de fármacos, particularmente en el diseño de moléculas que pueden interactuar con objetivos biológicos específicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos colorantes y polímeros.
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)naphthalene-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
El mecanismo por el cual 1-(Difluorometoxi)naftaleno-3-carboxaldehído ejerce sus efectos depende de su aplicación específica. En sistemas biológicos, su actividad a menudo está relacionada con su capacidad para interactuar con enzimas o receptores, alterando su función. El grupo difluorometoxi puede mejorar la lipofilia del compuesto, mejorando su capacidad para atravesar las membranas celulares y llegar a los objetivos intracelulares. El grupo aldehído puede formar enlaces covalentes con sitios nucleofílicos en proteínas, lo que puede llevar a la inhibición o modificación de la actividad enzimática .
Comparación Con Compuestos Similares
1-(Difluorometoxi)naftaleno-3-carboxaldehído se puede comparar con otros derivados de naftaleno, como:
1-Naftadehído: Carece del grupo difluorometoxi, lo que da como resultado una reactividad química y una actividad biológica diferentes.
1-(MetoxiMetoxi)naftaleno: Contiene un grupo metoxiMetoxi en lugar de un grupo difluorometoxi, lo que lleva a diferencias en la polaridad y la reactividad.
1-(Trifluorometoxi)naftaleno: La presencia de un átomo de flúor adicional puede alterar significativamente las propiedades electrónicas y la reactividad del compuesto.
La singularidad de 1-(Difluorometoxi)naftaleno-3-carboxaldehído radica en la combinación específica de sus grupos funcionales, que confieren propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C12H8F2O2 |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O2/c13-12(14)16-11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-7,12H |
Clave InChI |
IDQCGBLIBLEILC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)













